molecular formula C22H16Cl2N2O2S B12033883 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 672274-08-7

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12033883
CAS No.: 672274-08-7
M. Wt: 443.3 g/mol
InChI Key: QKYSAYJUDYZDPR-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl, methoxyphenyl, and dihydroquinazolinone moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyaniline to form an intermediate, which is then subjected to cyclization and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of dichlorophenyl, methoxyphenyl, and dihydroquinazolinone moieties

Properties

CAS No.

672274-08-7

Molecular Formula

C22H16Cl2N2O2S

Molecular Weight

443.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S/c1-28-16-9-7-15(8-10-16)26-21(27)17-4-2-3-5-20(17)25-22(26)29-13-14-6-11-18(23)19(24)12-14/h2-12H,13H2,1H3

InChI Key

QKYSAYJUDYZDPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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